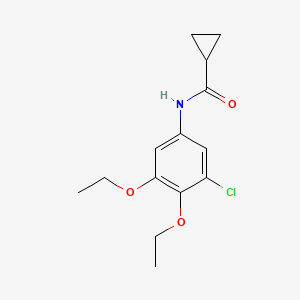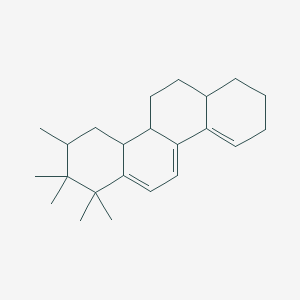
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene is a complex organic compound with a unique structure characterized by multiple methyl groups and a polycyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the polycyclic structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A related compound with a simpler structure, used in similar chemical reactions and applications.
1,1,2,3,3-Pentamethyl-2,3,4,5,6,7-hexahydro-1H-inden-4-one: Another polycyclic compound with multiple methyl groups, used in various research applications.
Uniqueness
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene is unique due to its highly methylated polycyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable for studying steric effects and developing new materials and therapeutic agents.
Properties
CAS No. |
93644-21-4 |
|---|---|
Molecular Formula |
C23H34 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
7,7,8,8,9-pentamethyl-1,2,3,9,10,10a,10b,11,12,12a-decahydrochrysene |
InChI |
InChI=1S/C23H34/c1-15-14-20-19-11-10-16-8-6-7-9-17(16)18(19)12-13-21(20)23(4,5)22(15,2)3/h9,12-13,15-16,19-20H,6-8,10-11,14H2,1-5H3 |
InChI Key |
KBKZQFJVVPJBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4CCCC=C4C3=CC=C2C(C1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


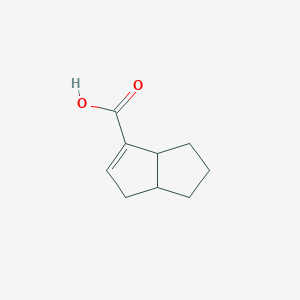
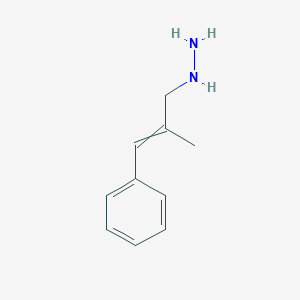
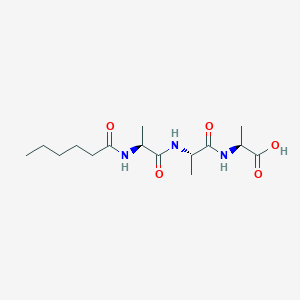
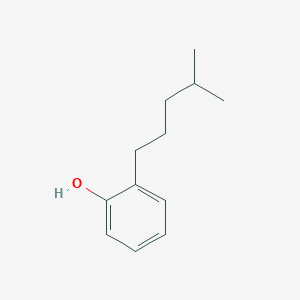
![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
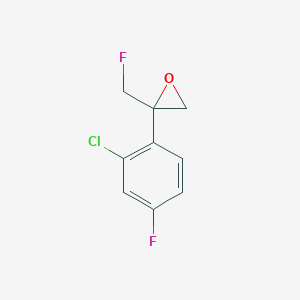
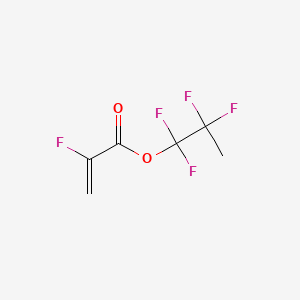
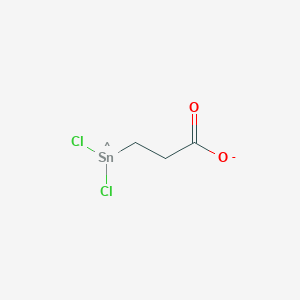
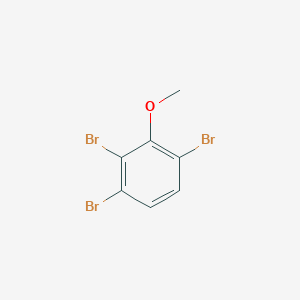
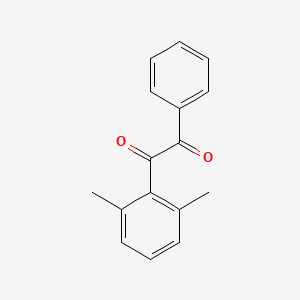
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)

![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
